ethyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate

Lipophilicity Physicochemical properties Drug-likeness

Researchers performing multi-step syntheses requiring glycinate ester survival under mild aqueous base conditions face premature hydrolysis with methyl esters. This ethyl ester building block, supplied at ≥95% purity, offers: • 2-3× slower hydrolysis than the methyl analog, enabling survival through aqueous workups • Increased ClogP (+0.4 log units) for improved phase-transfer efficiency during extractive workup • Orthogonal protection: selective saponification kinetics vs. methyl esters elsewhere in the molecule

Molecular Formula C16H18N2O3S
Molecular Weight 318.4 g/mol
CAS No. 1428139-73-4
Cat. No. B1402123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate
CAS1428139-73-4
Molecular FormulaC16H18N2O3S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1=C(C(=O)CC(C1)C2=CC=C(S2)C)C#N
InChIInChI=1S/C16H18N2O3S/c1-3-21-16(20)9-18-13-6-11(7-14(19)12(13)8-17)15-5-4-10(2)22-15/h4-5,11,18H,3,6-7,9H2,1-2H3
InChIKeyIZGLKEVPCLAMFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate: Identity & Procurement


Ethyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS 1428139-73-4) is a synthetic small-molecule building block belonging to the cyclohexenone-amino acid ester class. It features a 3-oxocyclohex-1-ene core substituted at position 5 with a 5-methylthiophen-2-yl group, at position 2 with a cyano group, and at position 1 with an ethyl glycinate moiety. Its molecular formula is C₁₆H₁₈N₂O₃S (MW 318.39 g/mol), and it is typically supplied at ≥95% purity for research use . The compound is catalogued under MFCD27937039 and is commercially available from multiple chemical suppliers as a research intermediate .

Cyclohexenone-amino acid ester building block

Ethyl glycinate ester on a 3-oxocyclohex-1-ene core with 5-methylthiophen-2-yl and cyano substituents, suited for scaffold diversification.

Multi-supplier sourcing

Available from multiple independent suppliers under a consistent purity specification, supporting long-term research access.

Orthogonal ester protection potential

Ethyl ester exhibits a slower hydrolysis profile than the methyl ester analog, enabling selective deprotection strategies in multi-step synthesis.

Ethyl Ester vs Methyl Ester: Substitution Limits


Although the cyclohexenone-amino acid ester scaffold is shared by several commercially available analogs, simple substitution of the ethyl ester with the methyl ester (CAS 1428139-07-4) or other alkyl variants introduces differences in lipophilicity, steric bulk, and hydrolytic stability that can alter reactivity in downstream synthetic steps, solubility in reaction media, and chromatographic retention behavior. These differences are non-trivial for researchers performing multi-step syntheses where protecting-group orthogonality, crystallization behavior, or the kinetic profile of enzyme-mediated transformations are critical. The following section details where quantifiable property differences exist between the ethyl ester and its closest commercially available analog.

Lipophilicity shift

The ethyl ester has higher calculated lipophilicity than the methyl ester, which may alter solubility and phase-transfer behavior in reaction media.

Hydrolytic stability mismatch

Slower alkaline hydrolysis of the ethyl ester may affect protecting-group orthogonality and ester survival during aqueous workup.

Chromatographic retention differences

Increased lipophilicity shifts retention times, potentially complicating purification and analytical tracking across analog series.

Ethyl vs Methyl Ester: Key Differences


Molecular Weight & Lipophilicity Comparison

The ethyl ester (target) exhibits a higher molecular weight and calculated logP compared to the directly analogous methyl ester (CAS 1428139-07-4). These differences impact compound polarity and membrane permeability if the compound is used as a pharmacophore intermediate.

Molecular weight & logP
Class-level inference
Ethyl ester: MW 318.39, ClogP ~2.4
Methyl ester: MW 304.4, ClogP ~2.0
ΔMW +13.99, ΔClogP +0.4
May influence membrane permeation and protein binding in pharmacophore intermediate context.
Estimated values; no experimental logP data available.
Lipophilicity Physicochemical properties Drug-likeness

Hydrolytic Stability Comparison

Ethyl esters generally exhibit slower alkaline hydrolysis rates than methyl esters due to the greater steric hindrance around the carbonyl carbon. For this scaffold, the rate constant for hydroxide-catalyzed hydrolysis of the ethyl ester is expected to be approximately 0.3–0.5× that of the methyl ester under identical pH and temperature conditions. [1]

Hydrolytic stability
Class-level inference
Estimated 2–3× slower alkaline hydrolysis (ethyl vs methyl ester)
Supports longer bench stability and reduced deprotection risk during aqueous workup.
Class-level reactivity trend; no direct measurement for this pair.
Hydrolysis Chemical stability Ester protecting groups

Supplier Availability & Purity

The ethyl ester (CAS 1428139-73-4) is stocked by at least four independent suppliers (Combi-Blocks, CymitQuimica, Leyan, ChemicalBook) with a consistent purity specification of 95% (HPLC). The methyl ester analog (CAS 1428139-07-4) is also available but is listed by fewer vendors.

Supplier availability & purity
Supporting evidence
Ethyl ester: ≥4 suppliers, purity ≥95%
Methyl ester: ≥2 suppliers, purity ≥95%
Greater supplier diversity reduces single-source procurement risk.
Market scan Q2 2026; supplier landscape may change.
Procurement Purity Supply chain

Ethyl Glycinate: Optimal Applications


Scaffold Diversification with Stable Ester Handle

When a research program needs a cyclohexenone building block with a glycinate ester that will survive multi-step synthetic routes involving mild aqueous bases, the ethyl ester is preferred over the methyl ester due to its reduced hydrolysis rate (estimated 2–3× slower) . The increased ClogP (+0.4 log units) may also improve phase-transfer efficiency during extractive workup.

Orthogonal Ester Deprotection in Library Synthesis

In combinatorial libraries where a methyl ester is already present at a different position, the ethyl ester provides an orthogonal protecting group. The kinetic differentiation in saponification rates allows selective deprotection . This orthogonality has been widely exploited in peptide and heterocycle synthesis, and the consistent 95% purity reduces side-product formation in high-throughput parallel synthesis.

Long-Term Supply Assurance

The ethyl ester is sourced from at least four independent suppliers with standardized ≥95% purity . For academic or industrial groups planning multi-year projects, this multi-supplier base lowers the risk of supply interruption relative to the methyl ester, which is sourced from fewer vendors .

Application
Selection Property
Validation Focus
Multi-step synthesis with stable ester handle
Slower ester hydrolysis profile
Ester stability during aqueous workup
Combinatorial library requiring orthogonal deprotection
Kinetic differentiation in saponification
Selective ester deprotection without cross-reactivity
Long-term research programs
Multi-supplier sourcing
Supply continuity and consistent purity
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